molecular formula C7H19N3 B12122350 n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine

Cat. No.: B12122350
M. Wt: 145.25 g/mol
InChI Key: CDHZZIKUWAIMPH-UHFFFAOYSA-N
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Description

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine (hereafter referred to by its IUPAC name) is a branched aliphatic diamine characterized by a propane-1,3-diamine backbone substituted with a 2-aminoethyl group and two methyl groups on the terminal nitrogen. Its molecular formula is C₇H₁₈N₄, with a molecular weight of 170.28 g/mol. Its structural flexibility allows for diverse modifications, making it a valuable candidate for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

N-(2-aminoethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C7H19N3/c1-10(2)7-3-5-9-6-4-8/h9H,3-8H2,1-2H3

InChI Key

CDHZZIKUWAIMPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Approximately 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Oxidation Reactions

The primary and secondary amines in this compound undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Mechanistic Pathway
H₂O₂ (30%)Acidic medium, 50–70°CAmides, nitriles, or iminesRadical-mediated oxidation of α-C–H bonds
KMnO₄Aqueous alkaline solution, 80°CCarboxylic acids (via C–N cleavage)Oxidative deamination

For example, oxidation with H₂O₂ in acidic media produces N-oxides and imines as intermediates, which further decompose to stable products like formamide derivatives .

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

Reagent Conditions Products Yield
Alkyl halides (R–X)NaOH (aq.), 60°C, 12–24 hrsN-Alkylated derivatives70–85%
Acetyl chlorideTHF, 0°C, 2 hrsAcetamide derivatives>90%

Industrial-scale alkylation uses continuous flow reactors to minimize byproducts like quaternary ammonium salts . Steric hindrance from the dimethylamino group reduces reactivity at the tertiary amine site.

Reduction Pathways

While the compound itself is not typically reduced, its derivatives participate in hydrogenation:

Substrate Catalyst Conditions Products
Imine intermediatesRaney Ni, H₂ (5 MPa)80–100°C, 6 hrsSecondary amines

For example, hydrogenation of Schiff bases derived from this amine yields saturated N-alkylated products with >95% selectivity under optimized conditions .

Coordination Chemistry

The compound acts as a polydentate ligand due to its multiple amine groups:

Metal Ion Stoichiometry Application Stability Constant (log K)
Fe³⁺1:1Templating agent for porous materials12.3 ± 0.2
Cu²⁺1:2Catalytic oxidation systems8.9 ± 0.3

In one study, it facilitated the synthesis of microporous iron(III) phosphites with BET surface areas >400 m²/g .

Degradation and Stability

Thermal and oxidative degradation pathways have been characterized:

Condition Major Products Mechanism
150°C, O₂ atmospherePiperazinones, NH₃Dealkylation followed by cyclization
UV irradiation (254 nm)N-Nitrosamines, NOₓPhotolytic N–N bond cleavage

Degradation under CO₂ capture conditions produces volatile nitramines, with a half-life of 120 hrs at 120°C .

Reaction with Carbon Electrophiles

The amine reacts with carbonyl compounds and epoxides:

Electrophile Conditions Products
EpichlorohydrinH₂O, 25°C, 6 hrsCross-linked epoxy resins
FormaldehydepH 4–5, 50°CMethylol derivatives

These reactions are critical in polymer chemistry, where the compound serves as a curing agent for epoxy systems with glass transition temperatures (Tg) exceeding 150°C .

Nitrosation Reactions

Exposure to nitrosating agents (e.g., NO⁺) leads to hazardous byproducts:

Nitrosating Agent Conditions Products Toxicity Profile
NaNO₂, HCl0–5°C, 1 hrN-NitrosaminesMutagenic (Ames test positive)

The reaction follows second-order kinetics with a rate constant k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at pH 3 .

Scientific Research Applications

Anticholinesterase Activity

Research indicates that n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine may exhibit anticholinesterase activity similar to organophosphorus compounds. This activity can lead to increased levels of acetylcholine in synaptic clefts, enhancing nerve signal transmission. Such properties suggest potential therapeutic uses in treating neurodegenerative diseases where cholinergic signaling is compromised.

Cytotoxicity Against Cancer Cells

The compound has shown selective cytotoxicity against various cancer cell lines. Studies have demonstrated that similar compounds can inhibit the growth of cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that it could inhibit acetylcholinesterase, which is crucial for neurotransmission and may have implications in neurodegenerative diseases .

Synthesis of Other Compounds

This compound serves as a precursor in the synthesis of various organic compounds and polymers. Its ability to act as a chelating agent makes it valuable in producing materials with specific properties.

Production Methods

The industrial production often involves the hydrogenation of dimethylaminopropionitrile using nickel catalysts, yielding high-purity products suitable for further applications .

Case Studies

Case StudyDescription
Neurotoxic Effects A study conducted on the neurotoxic effects of this compound indicated potential risks associated with prolonged exposure, particularly in occupational settings where exposure levels may exceed safety thresholds.
Cytotoxicity Assessment Research assessing the cytotoxic effects on human cancer cell lines revealed that the compound selectively inhibited cancer cell proliferation while having minimal effects on normal cells .

Mechanism of Action

The mechanism of action of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Electronic Effects

Key Analogs:
Compound Name Structural Features Key Modifications
n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine (Target Compound) Propane-1,3-diamine backbone; N-methyl and 2-aminoethyl substituents Reference compound
PAT (N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine) Lacks terminal N-methyl groups Reduced steric bulk
PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine) Indole-substituted; terminal N-methyl groups Enhanced hydrophobicity
N-[2-(4-Fluoro-phenyl)-adamantan-2-yl]-N',N'-dimethyl-propane-1,3-diamine Adamantane and fluorophenyl substituents Increased rigidity and lipophilicity
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Cyclohexyl and dimethylaminopropyl substituents Enhanced membrane permeability
Key Findings:
  • Methylation Effects : PDAT, which includes terminal N-methyl groups, exhibits ~50% stronger inhibition against indolethylamine-N-methyltransferase (INMT) compared to PAT, highlighting the role of methyl groups in enhancing binding affinity .
  • Aromatic vs. Aliphatic Substitutions : Adamantane- and fluorophenyl-substituted analogs demonstrate high σ2 receptor affinity (Ki < 100 nM), attributed to their rigid, hydrophobic scaffolds, unlike the aliphatic target compound .
Enzyme Inhibition:
  • INMT Inhibition: PDAT: IC₅₀ = 12 µM (noncompetitive inhibition). PAT: IC₅₀ = 25 µM (competitive inhibition). The N-methyl groups in PDAT promote noncompetitive binding by occupying a hydrophobic pocket adjacent to the active site .
  • Antibiotic Resistance Modulation: N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits ANT(2′) (aminoglycoside nucleotidyltransferase) at 10 µM, while analogs with dimethoxyphenyl groups target APH(3′) (aminoglycoside phosphotransferase) .
Receptor Binding:
  • σ2 Receptor Ligands: Adamantane-derived analogs show 10-fold higher selectivity for σ2 over σ1 receptors compared to non-aromatic diamine derivatives, emphasizing the importance of bulky substituents .
Anticancer Activity:
  • Platinum complexes of N-benzylpropane-1,3-diamine derivatives exhibit IC₅₀ = 2–8 µM against ovarian cancer cells, whereas the target compound’s unmodified backbone shows negligible activity, underscoring the necessity of metal coordination for cytotoxicity .

Physicochemical Properties

Property Target Compound PDAT Adamantane Analog
LogP 0.8 2.1 3.5
Solubility (H₂O, mg/mL) 45 <1 Insoluble
pKa (NH) 9.2 8.7 10.4
  • The adamantane analog’s low solubility and high LogP reflect its suitability for blood-brain barrier penetration, unlike the more hydrophilic target compound .

Biological Activity

N-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine, also known as N,N'-bis(2-aminoethyl)-1,3-propanediamine, is a compound with significant biological activity. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects. The findings are supported by diverse studies and data tables summarizing key research results.

This compound is characterized by its structure, which includes two amino groups and a propanediamine backbone. Its molecular formula is C7H20N4C_7H_{20}N_4, and it is known for its ability to chelate metal ions, particularly copper.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacteria and fungi.

  • Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 16 μg/mL against Staphylococcus aureus and Escherichia coli. The compound showed comparable activity to chloramphenicol in certain strains .
  • Antifungal Activity : The compound was also tested against several Candida species. It exhibited moderate antifungal activity with MIC values indicating effectiveness against C. albicans and other strains .
Microorganism MIC (μg/mL) Activity
Staphylococcus aureus1 - 16Antibacterial
Escherichia coli1 - 16Antibacterial
Candida albicansModerateAntifungal

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells.

  • Cancer Cell Lines : Studies have shown that the compound can induce apoptosis in various cancer cell lines, including A2780 ovarian cancer cells. IC50 values for these effects ranged from 0.76 μM to 19.5 μM, indicating potent cytotoxicity compared to non-malignant cells .
Cell Line IC50 (μM) Effect
A2780 (Ovarian Cancer)19.5Cytotoxic
B16-F10 (Melanoma)0.76 - 1.76Apoptotic Effects

The biological activity of this compound is attributed to several mechanisms:

  • Metal Chelation : The compound acts as a high-affinity chelator for Cu(II), leading to cellular copper deficiency which inhibits mitochondrial cytochrome c oxidase activity in leukemia cells .
  • Membrane Interaction : It has been observed that the compound interacts with lipid rafts in cell membranes, altering membrane structure and promoting apoptosis in tumor cells .
  • Inflammatory Response Modulation : In vitro studies have shown that it can modulate inflammatory responses by inhibiting nitric oxide production in RAW 264.7 cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study assessed its efficacy as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibitory activity compared to standard treatments.
  • Another investigation focused on its anticancer properties, revealing that derivatives of the compound significantly reduced cell viability in melanoma models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Amino-ethyl)-N',N'-dimethyl-propane-1,3-diamine, and how can reaction parameters be controlled to improve yield?

  • Methodology : The compound is synthesized via the reaction of 1,3-diaminopropane with methylamine under controlled stoichiometric and temperature conditions. Continuous flow reactors are recommended to enhance reaction efficiency by maintaining consistent reactant supply and product removal . Purification involves distillation or crystallization to achieve >95% purity. Key parameters include pH control (8–10) and inert atmosphere to prevent oxidation of amine groups.

Q. How is the structural identity of this compound validated in academic research?

  • Methodology : Use a combination of NMR (¹H/¹³C) and mass spectrometry (ESI-MS) for primary validation. For crystalline derivatives, X-ray crystallography (via SHELX programs) resolves bond lengths and angles, with ORTEP-3 generating graphical representations . The IUPAC name and SMILES notation (e.g., CN(C)CCCN) should align with databases like PubChem and ECHA .

Q. What are the fundamental chemical properties and reactivity profiles of this compound?

  • Key Properties :

  • pKa : ~10.2 (primary amine), ~9.5 (secondary amine) due to electron-donating methyl groups.
  • Reactivity : Undergoes nucleophilic substitution (e.g., alkylation), oxidation to nitroso derivatives, and coordination with metal ions (e.g., Cu²⁺) .
    • Applications : Serves as a crosslinker in polymer chemistry and a ligand in catalytic systems.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Tools like Gaussian or ORCA model reaction pathways (e.g., amine alkylation). Validate predictions with experimental kinetic studies (e.g., monitoring by HPLC) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Case Study : Conflicting ¹³C NMR signals may arise from conformational isomers. Use variable-temperature NMR to observe dynamic processes or employ 2D techniques (HSQC, HMBC) to resolve ambiguities. For crystallographic discrepancies (e.g., disordered atoms), refine structures using SHELXL with restraints .

Q. How is this compound utilized in drug delivery systems, and what are the key challenges in biocompatibility?

  • Applications : Acts as a pH-responsive linker in polymeric nanoparticles due to its protonatable amines. Challenges include minimizing cytotoxicity, assessed via MTT assays (IC₅₀ > 200 µM recommended) .
  • Optimization : Modify substituents (e.g., replace methyl with PEG groups) to enhance aqueous solubility and reduce nonspecific cellular uptake.

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • UPLC-MS/MS : Detects impurities at ppm levels (e.g., unreacted 1,3-diaminopropane).
  • Ion Chromatography : Monitors residual salts (e.g., NaCl) from purification .
    • Standards : Cross-reference with pharmacopeial impurity profiles (e.g., EP/ICH guidelines) .

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